5-({[(2-Methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one is an organic compound that belongs to the isoxazole family, characterized by its five-membered heterocyclic structure containing one nitrogen and one oxygen atom. This compound is notable for its thioether linkage and the presence of a methyl-substituted phenyl group. Isoxazoles are significant in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticancer properties.
This compound can be synthesized through various chemical methods, which will be detailed in the synthesis analysis section. It is also available from chemical suppliers for research purposes.
5-({[(2-Methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one is classified as a heterocyclic compound, specifically an isoxazole derivative. Its unique structural features allow it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
The synthesis of 5-({[(2-Methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one typically involves several key steps:
The reaction conditions often include the use of polar aprotic solvents like dimethylformamide or tetrahydrofuran, which facilitate the nucleophilic substitution reactions necessary for forming the thioether and alkylation steps.
The molecular formula of 5-({[(2-Methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one is .
| Property | Value |
|---|---|
| Molecular Weight | 239.30 g/mol |
| IUPAC Name | 5-({[(2-Methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one |
| InChI | InChI=1S/C12H13NOS/c1-8-4-2-3-5-9(8)6-17-7-10(13)12(15)14 |
| Canonical SMILES | CC1=CC=CC=C1CSCC2=C(C(=O)NO2) |
5-({[(2-Methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action of 5-({[(2-Methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one involves its interaction with specific molecular targets and pathways:
The compound exhibits several notable physical properties:
Key chemical properties include:
| Property | Value |
|---|---|
| Boiling Point | Not specified |
| Density | Not specified |
| Flash Point | Not specified |
Further analysis may reveal specific interactions with biological systems that could enhance its utility in therapeutic applications.
5-({[(2-Methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one has several applications in scientific research:
This comprehensive overview highlights the significance of 5-({[(2-Methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one within various scientific domains, emphasizing its potential as a versatile compound in both research and application contexts.
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: